molecular formula C14H29NS B14464107 1-[(Octylsulfanyl)methyl]piperidine CAS No. 73477-71-1

1-[(Octylsulfanyl)methyl]piperidine

Cat. No.: B14464107
CAS No.: 73477-71-1
M. Wt: 243.45 g/mol
InChI Key: DDABSIRAXVBKLL-UHFFFAOYSA-N
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Description

1-[(Octylsulfanyl)methyl]piperidine is a synthetic piperidine derivative characterized by an octylsulfanyl methyl substituent attached to the piperidine ring. Piperidine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity. The octylsulfanyl group introduces significant lipophilicity, which may enhance membrane permeability and stability in non-polar environments .

Properties

CAS No.

73477-71-1

Molecular Formula

C14H29NS

Molecular Weight

243.45 g/mol

IUPAC Name

1-(octylsulfanylmethyl)piperidine

InChI

InChI=1S/C14H29NS/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h2-14H2,1H3

InChI Key

DDABSIRAXVBKLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCN1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Octylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with an octylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where piperidine reacts with octylsulfanyl methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Octylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the octylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(Octylsulfanyl)methyl]piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(Octylsulfanyl)methyl]piperidine involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. The presence of the octylsulfanyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Key Differences :

  • Natural derivatives exhibit bioactivity linked to phenolic or hydroxyl groups, whereas the synthetic target’s sulfur-containing chain may favor pesticidal or surfactant applications .

Key Differences :

  • Phosphorus vs. Sulfur: Piperophos relies on a phosphorodithioate group for acetylcholinesterase inhibition, while the target compound’s octylsulfanyl group may act through non-enzymatic mechanisms (e.g., membrane disruption).

Research Findings and Implications

  • Extraction Efficiency: Ethanol and ethyl acetate extraction methods () achieve high yields for polar piperidine derivatives (~98% for ethanol), suggesting that this compound may require non-polar solvents for optimal isolation .
  • Biological Activity : Sulfur-containing piperidines in pesticides () demonstrate that alkylthio groups enhance pesticidal efficacy, supporting the hypothesis that the target compound could serve as a bioactive agent .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-[(Octylsulfanyl)methyl]piperidine, and what analytical techniques validate its purity?

  • Answer : Synthesis typically involves nucleophilic substitution between piperidine derivatives and octylsulfanyl precursors under inert conditions. Characterization employs GC-MS for molecular weight confirmation and HPLC (using buffer systems like sodium 1-octanesulfonate-methanol) for purity assessment . Structural validation includes NMR (¹H/¹³C) to confirm the octylsulfanyl-methyl linkage and absence of byproducts. Stability during synthesis requires monitoring reaction temperature (e.g., 40–60°C) and pH control to avoid thioether bond degradation .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Answer : Utilize a factorial design to test variables: temperature (e.g., 4°C, 25°C, 40°C), humidity (controlled vs. ambient), and light exposure. Analyze degradation via accelerated stability testing using HPLC to quantify breakdown products (e.g., oxidized sulfanyl groups). Include control batches stored in amber vials with desiccants. Statistical tools like ANOVA identify significant degradation factors .

Q. What methodological frameworks guide hypothesis-driven research on this compound’s physicochemical properties?

  • Answer : Align with PICO (Population: compound; Intervention: experimental conditions; Comparison: control groups; Outcome: solubility/logP) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example, logP determination via shake-flask method with octanol-water partitioning, validated by UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Answer : Contradictions may arise from solvent purity, temperature variations, or measurement techniques. Replicate experiments using standardized solvents (HPLC-grade) and controlled thermostatic baths. Compare results from gravimetric analysis vs. spectrophotometric methods . Apply error propagation models to identify methodological biases .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (e.g., AutoDock Vina) predict binding sites, validated by mutagenesis studies on target proteins. For in vitro assays, optimize buffer conditions (e.g., pH 7.4 with 0.01% Tween-20) to prevent nonspecific interactions .

Q. How can researchers optimize reaction yields while minimizing sulfur-based byproducts?

  • Answer : Apply Design of Experiments (DoE) to variables: molar ratios (piperidine:octylsulfanyl precursor), catalyst loading (e.g., triethylamine), and reaction time. Monitor byproduct formation via LC-MS/MS . Optimize using response surface methodology (RSM) to identify ideal conditions (e.g., 1:1.2 ratio, 12h reaction time). Include scavengers like activated charcoal to adsorb residual sulfur compounds .

Q. What mechanistic studies are critical to understanding its degradation pathways under oxidative stress?

  • Answer : Expose the compound to hydrogen peroxide or UV light and analyze products via high-resolution mass spectrometry (HRMS) . Electron paramagnetic resonance (EPR) detects free radical intermediates. Kinetic studies (e.g., Arrhenius plots) model degradation rates. Compare with computational models (e.g., DFT calculations) to predict vulnerable bonds .

Data Analysis and Theoretical Frameworks

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Answer : Reconcile differences by validating force fields (e.g., GAFF vs. CGenFF) in molecular dynamics simulations. Cross-check experimental logP with COSMO-RS predictions. Use Bland-Altman plots to assess agreement between theoretical and empirical data. Report confidence intervals for computational parameters .

Q. What statistical approaches are recommended for multi-parametric optimization in synthesis?

  • Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies dominant variables affecting yield/purity. Machine learning algorithms (e.g., random forest) train on historical data to predict optimal conditions. Validate with k-fold cross-validation to avoid overfitting .

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